molecular formula C11H13N5 B1450129 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine CAS No. 915923-39-6

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

Cat. No. B1450129
M. Wt: 215.25 g/mol
InChI Key: QOMVVWMAJWHTNP-UHFFFAOYSA-N
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Description

The compound is a derivative of hydrazine, a highly reactive base and reducing agent, and triazine, a nitrogen-containing heterocycle . It also contains a 2,5-dimethylphenyl group, which is a type of aromatic ring with two methyl substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a triazine ring attached to a phenyl ring through a hydrazine linkage. The phenyl ring would have methyl groups at the 2 and 5 positions .


Chemical Reactions Analysis

Hydrazine derivatives can participate in a variety of reactions, including nucleophilic substitutions and reductions . Triazines can undergo reactions at the ring nitrogens, such as alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. For example, the presence of the phenyl ring could increase the compound’s hydrophobicity .

Safety And Hazards

Hydrazine and its derivatives are generally toxic and can be hazardous to handle . Proper safety precautions should be taken when working with these compounds .

Future Directions

Future research could explore the potential applications of this compound, such as its possible biological activity. Further studies could also investigate its reactivity and potential uses in synthesis .

properties

IUPAC Name

[5-(2,5-dimethylphenyl)-1,2,4-triazin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-3-4-8(2)9(5-7)10-6-13-16-11(14-10)15-12/h3-6H,12H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMVVWMAJWHTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=NC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70650894
Record name 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine

CAS RN

915923-39-6
Record name 5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70650894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
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5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
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5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Reactant of Route 5
5-(2,5-Dimethylphenyl)-3-hydrazinyl-1,2,4-triazine
Reactant of Route 6
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